molecular formula C9H20ClN3O3S B3020244 Methyl 1-(dimethylaminosulfonimidoyl)piperidine-4-carboxylate;hydrochloride CAS No. 2344678-18-6

Methyl 1-(dimethylaminosulfonimidoyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B3020244
CAS No.: 2344678-18-6
M. Wt: 285.79
InChI Key: RTFLLJUYYPCIKZ-UHFFFAOYSA-N
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Description

Methyl 1-(dimethylaminosulfonimidoyl)piperidine-4-carboxylate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Methyl 1-(dimethylaminosulfonimidoyl)piperidine-4-carboxylate;hydrochloride, involves several steps. One common method is the hydrogenation of pyridine derivatives. The reaction conditions typically include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated pressure and temperature .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step synthesis processes. These processes may include cyclization, cycloaddition, annulation, and amination reactions. The choice of reagents and conditions depends on the desired substitution pattern on the piperidine ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(dimethylaminosulfonimidoyl)piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may yield piperidinones, while reduction may yield piperidines with different substitution patterns .

Scientific Research Applications

Methyl 1-(dimethylaminosulfonimidoyl)piperidine-4-carboxylate;hydrochloride has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.

    Biology: It is used in the study of biological pathways and mechanisms involving piperidine-containing compounds.

    Medicine: It is investigated for its potential pharmacological activities, including its use as a building block for drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 1-(dimethylaminosulfonimidoyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-(dimethylaminosulfonimidoyl)piperidine-4-carboxylate;hydrochloride include other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 1-(dimethylaminosulfonimidoyl)piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3S.ClH/c1-11(2)16(10,14)12-6-4-8(5-7-12)9(13)15-3;/h8,10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFLLJUYYPCIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)N1CCC(CC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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